3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde
Description
3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring two key substituents: a 2-fluorobenzyloxy group at position 3 and a methoxy group at position 4 on the aromatic ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence electronic properties, lipophilicity, and biological activity. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., substitution of benzyl halides with phenolic aldehydes under basic conditions) .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-15(14)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHOCVVHXDHJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341475 | |
| Record name | 3-[(2-Fluorophenyl)methoxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384857-20-9 | |
| Record name | 3-[(2-Fluorophenyl)methoxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 2-fluorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzoic acid.
Reduction: 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is used in a variety of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzyloxy Group
Halogen Substitution (Fluoro vs. Chloro)
- 3-((4-Chlorobenzyl)oxy)-4-methoxybenzaldehyde (3a): Replacing the 2-fluorobenzyl group with a 4-chlorobenzyl group increases molecular weight (MW: 276.7 g/mol vs. 260.2 g/mol for the fluoro analog) and alters electronic effects. This compound was synthesized in 80% yield via nucleophilic substitution .
- 3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde: This analog introduces both chloro and fluoro substituents on the benzyl group, enhancing steric bulk and altering metabolic stability.
Positional Isomerism of Fluorine
- This compound (CAS 168084-96-6) has a MW of 230.23 g/mol and is used in pharmaceutical intermediates .
Variations in the Methoxy Group
Hydroxy vs. Methoxy Substitution
Non-Halogenated Analogs
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Replacing the benzyloxy group with a cyclopentyloxy group significantly increases lipophilicity (logP ~2.8 vs. ~2.3 for the fluoro analog), which may improve blood-brain barrier penetration. This compound was used in antitumor studies, yielding derivatives with IC50 values in the micromolar range against cancer cells .
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)
This analog features dual 4-fluorobenzyloxy groups at positions 3 and 4 (MW: 358.3 g/mol). It was synthesized in 72.8% yield via a two-step alkylation .
Anticancer Activity
- Benzyloxybenzaldehyde Derivatives : In a study against HL-60 leukemia cells, analogs like 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) exhibited potent activity (IC50 <1 μM), highlighting the importance of substituent position. The 2-fluorobenzyl analog showed moderate activity, suggesting that electron-withdrawing groups at specific positions optimize efficacy .
Enzyme Inhibition
- Pyrazolone Derivatives : The target compound was used to synthesize pyrazolone-based HIV-1 integrase inhibitors, where the 2-fluorobenzyl group improved selectivity over cellular enzymes .
Biological Activity
3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 and a molecular weight of 260.26 g/mol. It features both aldehyde and ether functional groups, which contribute to its reactivity and potential applications in medicinal chemistry. This compound is structurally related to safinamide, an antiparkinsonian drug, indicating its relevance in pharmacological research.
Chemical Structure and Properties
The unique structure of this compound includes a methoxy group and a fluorobenzyl moiety. The positioning of the fluorine atom on the benzyl group is particularly significant, as it can influence the compound's reactivity and biological interactions compared to its analogs.
| Property | Value |
|---|---|
| Chemical Formula | C15H13FO3 |
| Molecular Weight | 260.26 g/mol |
| Functional Groups | Aldehyde, Ether |
The biological activity of this compound may be attributed to its interactions with various biological targets, including enzymes and receptors. Its ability to form covalent or non-covalent bonds with these targets could mediate its therapeutic effects.
Case Studies
- Antimicrobial Activity : Initial studies indicate that compounds similar to this compound have demonstrated moderate to good antibacterial activity against strains such as Mycobacterium smegmatis . This suggests potential applications in treating bacterial infections.
- Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit inflammatory pathways, although specific studies on this compound are still needed to confirm these effects .
Experimental Procedures
The synthesis of this compound typically involves the reaction of 2-fluorobenzyl alcohol with 4-methoxybenzaldehyde, facilitated by a base like potassium carbonate or sodium hydroxide under reflux conditions in organic solvents such as toluene or dichloromethane. Purification methods often include recrystallization or column chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
